N,N,N',N'-Tetraethylterephthalamide

Vue d'ensemble

Description

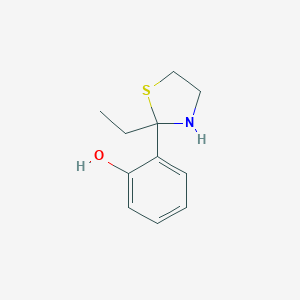

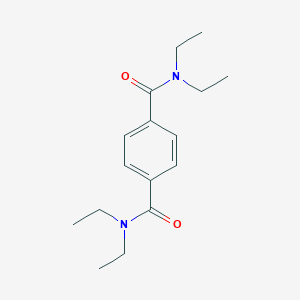

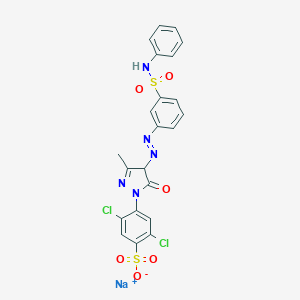

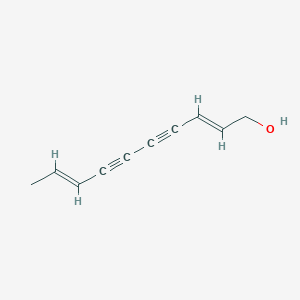

N,N,N',N'-Tetraethylterephthalamide is a derivative of terephthalamide, which is a compound characterized by an aromatic core with amide functional groups. The tetraethyl variant implies that the nitrogen atoms in the amide groups are substituted with ethyl groups. This structural modification can influence the compound's physical, chemical, and interaction properties.

Synthesis Analysis

The synthesis of N,N,N',N'-Tetraethylterephthalamide is not directly described in the provided papers. However, analogous compounds, such as those discussed in the papers, are typically synthesized through the condensation of terephthalic acid or its derivatives with the appropriate amines—in this case, diethylamine. The process would likely involve activating the carboxylic acid groups to make them more reactive towards amine nucleophiles, possibly through the formation of acid chlorides or esters .

Molecular Structure Analysis

The molecular structure of N,N,N',N'-Tetraethylterephthalamide would be expected to exhibit a planar aromatic ring with two amide groups attached at opposite ends. The ethyl substituents would add steric bulk, potentially affecting the rotation of the amide groups out of the plane of the aromatic ring. This is similar to the structures of other terephthaldiamides, where the amide groups are significantly rotated out of the central aromatic plane, and the carbonyl carbon may lie out of the aromatic ring plane .

Chemical Reactions Analysis

While specific reactions of N,N,N',N'-Tetraethylterephthalamide are not detailed in the provided papers, amides in general are known to participate in various chemical reactions. They can undergo nucleophilic acyl substitution, where the amide bond is cleaved by nucleophiles. They can also be involved in electron-donor-acceptor interactions, as seen with other aromatic compounds acting as weak electron acceptors . Additionally, the presence of the ethyl groups could influence the reactivity of the amide bond by providing steric hindrance.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N,N',N'-Tetraethylterephthalamide would be influenced by its molecular structure. The presence of the ethyl groups would likely increase the compound's hydrophobicity compared to unsubstituted terephthalamide. The electron-donating nature of the alkyl groups could also affect the electron density of the aromatic ring and the amide carbonyls, potentially altering the compound's ability to engage in hydrogen bonding and charge-transfer interactions . The molecular packing of such compounds tends to exploit weak hydrogen bonds like C-H···O and C-H···π interactions, which could be relevant for the compound's solid-state properties .

Applications De Recherche Scientifique

Polymer Modification and Applications :

- TATA has been studied for its role in modifying polypropylene (PP). It influences the crystallization kinetics and morphology of PP, acting as a heterogeneous nucleation agent and leading to the formation of β-PP. This modification not only shortens the crystallization time but also enhances the crystallization temperature of PP, affecting its mechanical properties (Shentu, Li, Gan, & Weng, 2007).

- Another study found that adding TATA to PP improves its impact strength, flexural strength, and modulus, although the tensile strength remains largely unchanged (Shentu, Li, & Weng, 2006).

Chemical Sensing and Environmental Applications :

- TATA has been utilized in the terephthalate dosimeter, a widely used tool in sonochemical studies for detecting hydroxyl radicals in aqueous solutions. This application is significant in environmental and chemical sensing contexts (Fang, Mark, & Sonntag, 1996).

Nanotechnology and Drug Delivery Systems :

- In the field of nanotechnology, TATA is a key component in the construction of Metal Organic Framework (MOF) based drug nanocarriers. Its quantification in various biological matrices is crucial for understanding its distribution and efficacy (Baati, Horcajada, David, Gref, Couvreur, & Serre, 2012).

Electronic and Optical Materials :

- TATA derivatives have been explored for their applications in electronic devices such as organic transistors. Their modifications affect the solubility, aggregation, and packing in solid-state devices, influencing their electronic properties (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).

Crystallography and Material Science :

- The crystal structures of TATA derivatives like tetrabenzylterephthalamide have been determined, revealing complex packing involving various interactions. This knowledge aids in understanding the material properties of these compounds (Jones & Jones, 2011).

Propriétés

IUPAC Name |

1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-9-11-14(12-10-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSCSRXSQKTCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165497 | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-Tetraethylterephthalamide | |

CAS RN |

15394-30-6 | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetraethylterephthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)